2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid
Overview
Description
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid is a chemical compound with the molecular formula C12H9ClO3S It is known for its unique structure, which includes a thienyl ring substituted with a chlorobenzoyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid typically involves the acylation of a thienyl derivative with 4-chlorobenzoyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation reaction. The process can be summarized as follows:
Acylation: 2-thiophenecarboxylic acid reacts with 4-chlorobenzoyl chloride in the presence of a base to form 2-[5-(4-chlorobenzoyl)-2-thienyl]carboxylic acid.
Introduction of Acetic Acid Group: The carboxylic acid group is then converted to an acetic acid moiety through esterification or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzoyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.
Zomepirac: Another NSAID with structural similarities.
Uniqueness
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid is unique due to its specific substitution pattern and the presence of both a thienyl ring and a chlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXAFTLISOCCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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